molecular formula C27H28N6O2 B1662223 (E)-C-HDMAPP ammonium CAS No. 188860-26-6

(E)-C-HDMAPP ammonium

Cat. No.: B1662223
CAS No.: 188860-26-6
M. Wt: 468.5 g/mol
InChI Key: BMRRDFCQNOZNNR-UHFFFAOYSA-N
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Description

Dimorpholamine (DMA) is a synthetic compound characterized by a structure featuring two morpholine rings, which contributes to its unique pharmacological profile . Its primary research value lies in its multifaceted mechanism of action. Studies indicate that DMA functions as a modulator of key neurotransmitter systems, including dopamine, serotonin, and norepinephrine, by binding to specific neuronal receptors and influencing their release and uptake . This interaction suggests potential research applications in investigating mood, cognition, and various neurological conditions. Furthermore, DMA has been investigated for its antioxidant properties, which may help mitigate cellular damage caused by reactive oxygen species (ROS), opening avenues for research into oxidative stress-related diseases . Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial factors for designing effective in vivo research models . A separate, distinct compound also abbreviated DMA has been studied as a salivary gland cytoprotectant and radiomodulator in head and neck cancer models, showing potential to increase survival and reduce tumor growth in xenograft mice while protecting against radiation-induced damage . This product, Dimorpholamine, is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRDFCQNOZNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436348
Record name 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188860-26-6
Record name 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Dimethylamine with Acetyl Chloride

The acylation of dimethylamine (CAS 124-40-3) using acetyl chloride (CAS 75-36-5) represents a straightforward method for N,N-dimethylacetamide synthesis. The exothermic reaction proceeds via nucleophilic substitution, where dimethylamine’s lone pair attacks the electrophilic carbonyl carbon of acetyl chloride, displacing chloride. A 2021 protocol optimized this process using a zirconium-modified nanoscale solid alkali catalyst in diethyl ether at 20°C. Key steps include:

  • Infrared Pretreatment : Dimethylamine undergoes infrared irradiation under nitrogen for 3 hours to eliminate residual moisture and enhance reactivity.
  • Catalytic Reaction : The pretreated dimethylamine is mixed with acetyl chloride in a 1:1 molar ratio, with 3 g of catalyst per 60 g dimethylamine. Magnetic stirring ensures homogeneity while maintaining the temperature at 20°C for 5 hours.
  • Workup and Purification : Post-reaction, the catalyst is recovered via filtration, and the crude product undergoes water washing to remove HCl byproducts. Distillation at 165°C yields N,N-dimethylacetamide with 98.5% purity, which is further upgraded to 99.3% through ethanol recrystallization.

This method’s low temperature minimizes side reactions like N-methylacetamide formation but requires careful chloride scavenging to prevent equipment corrosion.

Methyl Acetate and Dimethylamine Catalytic Process

A continuous industrial process developed by BASF involves reacting methyl acetate (CAS 79-20-9) with dimethylamine in methanol using sodium methoxide (CAS 124-41-4) as a homogeneous catalyst. The reaction mechanism proceeds via transamidation:

$$
\text{CH}3\text{COOCH}3 + (\text{CH}3)2\text{NH} \rightarrow \text{CH}3\text{CON}(\text{CH}3)2 + \text{CH}3\text{OH}
$$

Key Process Parameters :

  • Feedstock Purity : Dimethylamine ≥99.4%, methyl acetate (77.5 wt% in methanol) with ≤200 ppm water.
  • Reactor Design : A loop reactor ensures rapid heat removal via external exchangers, generating 1.5 bar steam for energy recovery.
  • Distillation Sequence :
    • Column A : Removes methanol and low boilers overhead.
    • Column B : Side-draws N,N-dimethylacetamide at ≥99.7% purity, with bottom streams recycling unreacted methyl acetate.

This method achieves 57.7 wt% N,N-dimethylacetamide in the reactor effluent, with a mean residence time of 1 hour. The closed-loop catalyst system reduces waste, though methanol recovery adds operational complexity.

High-Pressure Reaction of Acetic Acid with Dimethylamine

A high-pressure, high-temperature (HPHT) method reacts glacial acetic acid (CAS 64-19-7) with excess dimethylamine (50–100% stoichiometric excess) at 180–235°C and 500–700 psig. Monomethylamine (CAS 74-89-5) traces act as promoters, mitigating azeotrope formation during purification.

Reaction Dynamics :

  • Residence Time : 0.5–1 hour in a tubular reactor (L/D ≥500:1) achieves 96–99% acetic acid conversion.
  • Product Composition : 57 wt% N,N-dimethylacetamide, 30 wt% dimethylamine, 11 wt% water, and 1.5 wt% acetic acid.
  • Purification : A two-column distillation system separates dimethylamine and water in the first column, while the second column isolates N,N-dimethylacetamide from acetic acid and monomethylacetamide via fractional distillation.

This method’s high conversion minimizes raw material costs but demands specialized alloys for reactor construction due to corrosive acetic acid at elevated temperatures.

Catalytic Reaction Distillation Technology

Chinese Patent CN103524369A introduces a reactive distillation approach integrating synthesis and purification. Lewis acid catalysts (e.g., AlCl₃) facilitate the acetic acid-dimethylamine reaction while in situ separation avoids acetic acid-DMAC azeotropes.

Process Steps :

  • Neutralization : Dimethylamine gas is bubbled into acetic acid at 120–190°C with a 1.05–1.95:1 molar ratio, forming an intermediate ammonium acetate.
  • Reactive Distillation : The mixture enters a packed column where exothermic reaction heat drives methanol and water removal overhead.
  • Secondary Rectification : Crude N,N-dimethylacetamide (≥98% purity) is distilled at reduced pressure, yielding 99.7–99.9% product.

This method reduces energy consumption by 40% compared to batch processes and cuts wastewater generation by recycling unreacted dimethylamine.

Comparative Analysis of Preparation Methods

Parameter Acetyl Chloride Route Methyl Acetate Route HPHT Acetic Acid Route Reactive Distillation
Reactants Dimethylamine, AcCl MeOAc, DMA AcOH, DMA AcOH, DMA
Catalyst Zr-modified solid base NaOMe None AlCl₃
Temperature (°C) 20 20–80 180–235 120–190
Pressure Ambient Ambient 500–700 psig Ambient
Yield (%) 98.5 57.7 (effluent) 96–99 99.7–99.9
Purity (%) 99.3 99.7 ~100 99.9
Energy Intensity Moderate High (distillation) Very High Low
Scalability Lab-scale Industrial Industrial Pilot/Industrial

The acetyl chloride route suits small-scale production but faces scalability limits due to acetyl chloride’s toxicity. Methyl acetate and reactive distillation methods offer superior sustainability, with the latter achieving near-azeotrope-free operation.

Industrial-Scale Considerations

Modern N,N-dimethylacetamide plants prioritize:

  • Catalyst Recovery : Heterogeneous solid bases (e.g., nanoscale Zr catalysts) enable reuse across 10–15 cycles, reducing costs by 20–30%.
  • Heat Integration : Coupling exothermic reactions with distillation reboilers cuts steam demand by 35%.
  • Byproduct Valorization : Methanol from methyl acetate processes is purified to ≥99.8% for resale or reuse.

Emerging Techniques and Innovations

Recent patents disclose:

  • Microwave-Assisted Synthesis : Reducing reaction times to <15 minutes via dielectric heating.
  • Ionic Liquid Catalysts : Enhancing selectivity to >99.5% while operating at 80°C.
  • Membrane Distillation : Replacing energy-intensive columns with ceramic membranes for azeotrope separation.

Chemical Reactions Analysis

Types of Reactions

Dimethylamine hydrochloride undergoes various chemical reactions, including:

    Acid-Base Reactions: Reacts with bases to form dimethylamine.

    Substitution Reactions: Can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: Can be oxidized to form dimethylamine oxide.

Common Reagents and Conditions

    Bases: Sodium hydroxide or potassium hydroxide for acid-base reactions.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products Formed

    Dimethylamine: Formed by reacting with bases.

    Dimethylamine oxide: Formed by oxidation.

Scientific Research Applications

Medicinal Chemistry Applications

DMA derivatives have emerged as promising candidates in the development of pharmaceuticals due to their diverse pharmacological activities. These include:

  • Antimicrobial Properties : DMA derivatives exhibit significant activity against various bacterial strains, making them valuable in treating infections.
  • Anticancer Activity : Research indicates that DMA-based compounds can inhibit tumor growth and metastasis by targeting specific biochemical pathways involved in cancer progression.
  • Analgesic and Anti-inflammatory Effects : Certain DMA derivatives have shown potential as pain relievers and anti-inflammatory agents.

Case Study: FDA-Approved Drugs Containing DMA

A study reviewed the pharmacological properties and therapeutic applications of FDA-approved drugs containing the DMA moiety over the past 50 years. The findings are summarized in the table below:

Drug Name Therapeutic Use Mechanism of Action
DiphenhydramineAntihistaminicH1 receptor antagonist
DoxepinAntidepressantSerotonin and norepinephrine reuptake inhibitor
TolterodineAntimuscarinicMuscarinic receptor antagonist
BusulfanChemotherapyDNA alkylating agent

These drugs illustrate the broad utility of DMA derivatives in treating conditions ranging from allergies to cancer .

Drug Delivery Systems

DMA plays a crucial role as a solvent and excipient in drug delivery systems. Its properties enhance the solubility and bioavailability of various therapeutic agents.

Lipid-Based Nanoparticles (LBNPs)

LBNPs utilizing DMA have gained attention for their effectiveness in delivering anticancer drugs. The following table summarizes different types of LBNPs developed for cancer therapy:

Nanoparticle Type Drug Target Disease Method of Synthesis
Mannosylated LBNPsDoxorubicinLung CancerSolvent injection
Lactoferrin-modified LBNPsDocetaxelBrain TumorsSolvent evaporation
Curcumin-loaded LBNPsCurcuminAsthmaEmulsion solvent evaporation

These nanoparticles enhance drug delivery by improving cellular uptake and minimizing systemic side effects through targeted release mechanisms .

Epigenetic Modulation

Recent studies have highlighted DMA's role beyond being an inert solvent; it has been shown to possess epigenetic activity. Specifically, DMA inhibits osteoclastogenesis and enhances bone regeneration, indicating its potential as an anti-osteoporotic agent.

Case Study: Bone Regeneration

A study demonstrated that DMA could alter the balance between osteoblasts and osteoclasts, inhibiting bone resorption while promoting bone formation. This suggests that DMA may serve as a therapeutic agent for osteoporosis and related bone diseases:

  • Mechanism : DMA binds to bromodomains, inhibiting inflammatory responses and promoting osteoblastogenesis.
  • Clinical Implications : The findings suggest that DMA could be integrated into treatment regimens for patients at risk of osteoporosis .

Mechanism of Action

Dimethylamine hydrochloride exerts its effects primarily through its basic nature. It can donate a pair of electrons to form bonds with other molecules, making it a useful reagent in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

DMA vs. Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO)

Structural and Chemical Differences :

  • TMA ((CH₃)₃N): A tertiary amine with a lower pKa (~9.80) , remaining positively charged at neutral pH.
  • TMAO ((CH₃)₃NO): An oxidation product of TMA, less volatile and often associated with marine organism osmoregulation .

Key Findings from HMH Studies :

Property DMA TMA TMAO
pKa ~10.70 ~9.80 Not applicable (neutral)
Volatility at pH 11 High (neutral form) Moderate (partially charged) Low (non-volatile)
Interaction at pH 7 Electrostatic binding Stronger binding Minimal interaction
  • pH-Dependent Behavior: At pH 7, both DMA and TMA are protonated, interacting electrostatically with peptides, nucleic acids, and other negatively charged molecules in HMH . At pH 11, DMA transitions to a neutral form, reducing electrostatic interactions. In contrast, TMA remains partially charged, explaining its lower volatility and persistent interactions .
  • Deaerator Treatment Efficiency :

    • At pH 11, a 30-minute deaerator reduced DMA and TMA content by 32% and 50%, respectively, due to their volatile states . At pH 7, neither compound was effectively removed, as electrostatic interactions hindered volatility .

DMA vs. Other Amines in Atmospheric Nucleation

DMA’s role in aerosol formation with sulphuric acid (H₂SO₄) is concentration-dependent. At 0.1–10 parts per trillion by volume (p.p.t.v.), DMA enhances nucleation rates more effectively than smaller amines like methylamine, due to its stronger base strength and molecular size .

DMA Derivatives in Pharmaceuticals and Materials

  • Medicinal Chemistry : DMA derivatives (e.g., diphenhydramine) are used in antihistamines and antivirals, leveraging their ability to modulate pharmacokinetic properties .
  • Nonlinear Optical (NLO) Materials: DMA-containing Schiff bases exhibit superior NLO responses (e.g., 438.874 × 10⁻³³ e.s.u.) compared to analogues, attributed to σ→σ* and π→π* stabilization energies .

Contrasting DMA with Non-Amine Analogues

DMA vs. Ammonia (NH₃)

Property DMA Ammonia (NH₃)
Basicity (pKa) ~10.70 ~9.25
Volatility Lower (higher molecular weight) Higher
Applications Pharmaceuticals, polymers Fertilizers, refrigeration

DMA’s lower volatility and stronger base strength make it preferable in drug synthesis and polymer stabilization compared to ammonia .

DMA vs. Ethanolamine (MEA)

Ethanolamine (HOCH₂CH₂NH₂), a primary amine with a hydroxyl group, is less volatile and more hydrophilic than DMA. This structural difference limits MEA’s use in gas-phase reactions but enhances its utility in CO₂ capture technologies .

Key Research Contradictions and Resolutions

  • Volatility vs. Detection at pH 11 : While alkaline conditions theoretically increase DMA’s volatility, its detected content in HMH at pH 11 was lower than expected. This discrepancy may arise from methodological differences (e.g., shorter stirring times in HMH studies vs. overnight treatments in other research) .
  • Role of Cations (Na⁺ vs. K⁺) : Both cations showed identical effects on DMA and TMA behavior in HMH, consistent with their similar positions in the Hofmeister series .

Biological Activity

Dimethylamine (DMA) is an organic compound with significant biological activity and therapeutic potential. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

DMA is a simple aliphatic amine characterized by the presence of two methyl groups attached to a nitrogen atom. Its unique chemical structure allows it to interact with various biological targets, influencing several physiological processes.

Key Mechanisms:

  • Antimicrobial Activity: DMA derivatives exhibit antimicrobial properties, making them valuable in treating infectious diseases. They have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .
  • Anticancer Effects: Research indicates that DMA can impair the growth of cancer cells, particularly estrogen receptor-insensitive breast cancer cells. This activity is attributed to its ability to bind with estrogen receptors and modulate cell signaling pathways .
  • Bone Regeneration: Studies have demonstrated that DMA enhances bone regeneration and inhibits osteoclastogenesis, positioning it as a potential anti-osteoporotic agent .
  • Metabolic Regulation: DMA has been implicated in regulating adiposity and preventing obesity by controlling fat release mechanisms .

Pharmacological Activities

DMA derivatives are associated with a diverse range of pharmacological activities. The following table summarizes some of these activities along with their therapeutic implications:

Activity Description Therapeutic Implications
AntimicrobialEffective against bacterial infectionsPotential for new antibiotics
AnticancerInhibits cancer cell growthCancer treatment strategies
AnalgesicProvides pain reliefPain management therapies
AntihistaminicReduces allergic reactionsAllergy treatment
Bone regenerationPromotes bone healthOsteoporosis prevention

Case Studies and Research Findings

  • Anticancer Activity in Breast Cancer:
    A study examined the effects of DMA on MCF-7 (human breast cancer) cells, revealing that DMA exhibited stronger antiproliferative effects on estrogen receptor-negative cells compared to positive ones. It was noted that the glucuronide form of DMA inhibited MCF-7 growth but less effectively than its aglycone form .
  • Bone Regeneration:
    Research highlighted DMA's role in enhancing bone regeneration through its inhibition of osteoclastogenesis. This suggests potential applications in treating osteoporosis and improving bone health .
  • Metabolic Effects:
    Investigations into DMA's metabolic effects showed its capability to control adiposity, indicating that it may serve as a therapeutic candidate for obesity prevention .
  • Radioprotection Studies:
    A preclinical evaluation demonstrated that DMA could act as a radioprotector, showing significant radioprotection in mice at non-toxic doses. This suggests potential applications in mitigating radiation exposure effects .

Q & A

Q. What experimental controls mitigate artifacts in DMA thermal scans for hygroscopic materials?

  • Advanced Controls : Use equilibration steps at target humidity (RH) levels and validate with dynamic vapor sorption (DVS) data. For DMA 850, activate “Soak Time” parameters to stabilize samples before ramping temperatures .

VI. Ethical and Reproducibility Considerations

Q. How should DMA data be archived to comply with FAIR principles in open science?

  • Best Practices : Store raw oscillatory rheology data (e.g., .csv files with frequency/strain metadata) in repositories like Zenodo. For algorithm-based DMA studies, publish code (e.g., Python scripts for gradient estimation) on GitHub .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-C-HDMAPP ammonium
Reactant of Route 2
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(E)-C-HDMAPP ammonium

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